5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-alpha-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin

Description

Hypertrehalosemic Hormone (Phormia Terrae-novae) is a peptide hormone belonging to the adipokinetic hormone/red pigment-concentrating hormone family. It plays a crucial role in carbohydrate metabolism in insects, particularly in the regulation of trehalose levels in the hemolymph. This hormone is involved in various physiological processes such as flight metabolism, reproduction, and diapause in Diptera .

Properties

Molecular Formula |

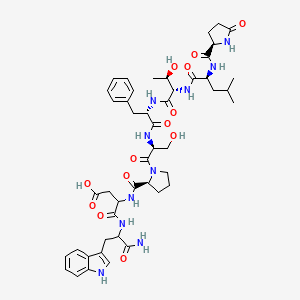

C47H62N10O13 |

|---|---|

Molecular Weight |

975.1 g/mol |

IUPAC Name |

4-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30-,31?,32+,33+,34?,35+,36+,39+/m1/s1 |

InChI Key |

VQOWCJDEBVVPAZ-ZIIPVVKHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]5CCC(=O)N5)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Hypertrehalosemic Hormone (Phormia Terrae-novae) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Hypertrehalosemic Hormone (Phormia Terrae-novae) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and various amino acid analogs.

Scientific Research Applications

Hypertrehalosemic Hormone (Phormia Terrae-novae) has several scientific research applications:

Chemistry: Used in the study of peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in insect physiology, particularly in carbohydrate metabolism and stress response.

Industry: Used in the production of high-quality reference standards for pharmaceutical testing.

Mechanism of Action

The mechanism of action of Hypertrehalosemic Hormone (Phormia Terrae-novae) involves binding to specific receptors on the fat body cells of insects. This binding activates a signaling cascade that stimulates the breakdown of glycogen and gluconeogenesis, leading to the production of trehalose. The trehalose is then transported to the hemolymph, providing an energy source for various physiological processes. The hormone’s action is crucial during periods of high energy demand, such as flight and reproduction .

Comparison with Similar Compounds

Hypertrehalosemic Hormone (Phormia Terrae-novae) is similar to other members of the adipokinetic hormone/red pigment-concentrating hormone family, such as:

Adipokinetic Hormone (AKH): Involved in lipid and carbohydrate metabolism.

Red Pigment-Concentrating Hormone (RPCH): Primarily involved in pigment concentration in crustaceans. The uniqueness of Hypertrehalosemic Hormone (Phormia Terrae-novae) lies in its specific role in regulating trehalose levels in the hemolymph, making it a critical hormone for carbohydrate metabolism in insects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.